molecular formula C18H21N3O5S B2828836 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048663-91-7

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2828836
CAS No.: 1048663-91-7
M. Wt: 391.44
InChI Key: RFNIGHHKVXGNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine-2-carboxamide core substituted with a 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl group and a 4-methoxyphenylsulfonyl moiety.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-12-7-9-13(10-8-12)27(23,24)21-11-3-6-16(21)17(22)19-18-14-4-2-5-15(14)20-26-18/h7-10,16H,2-6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNIGHHKVXGNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C4CCCC4=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The European patent application (2024) describes pyrrolidine carboxamide derivatives with distinct substituents:

  • Example 30: (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
  • Example 31: (2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.

Key Differences :

  • Substituent Chemistry : The target compound uses a 4-methoxyphenylsulfonyl group, whereas Examples 30–31 incorporate benzamido, hydroxy, and thiazole moieties. The sulfonamide in the target compound may enhance solubility compared to the bulky hydrophobic groups in the patent examples .
  • Heterocyclic Rings : The cyclopentaisoxazole in the target compound contrasts with the thiazole and isoindolinyl groups in Examples 30–31. Thiazole rings (as in Example 30) are often associated with kinase inhibition, whereas isoxazoles may modulate metabolic stability .
Table 1: Structural and Functional Comparison
Feature Target Compound Example 30 (Patent) Example 31 (Patent)
Core Structure Pyrrolidine-2-carboxamide Pyrrolidine-2-carboxamide Pyrrolidine-2-carboxamide
Key Substituent 1 4-Methoxyphenylsulfonyl Benzamido + 4-methylthiazol-5-yl Oxoisoindolinyl + 4-methylthiazol-5-yl
Key Substituent 2 Cyclopentaisoxazol-3-yl Hydroxy Hydroxy
Potential Bioactivity Protease/kinase inhibition (inferred) Kinase inhibition (thiazole-mediated) Protein-protein interaction modulation

Comparison with Tetrahydroimidazopyridine Derivatives ()

  • Heterocyclic Core: The tetrahydroimidazopyridine in is a fused bicyclic system, contrasting with the monocyclic cyclopentaisoxazole. Fused systems often exhibit enhanced ring strain and altered pharmacokinetics .

Research Findings and Implications

  • Synthetic Complexity : The target compound’s cyclopentaisoxazole ring likely requires multi-step synthesis, similar to the tetrahydroimidazopyridine derivative in , which involved a one-pot two-step reaction .
  • Pharmacological Predictions : The sulfonamide group may improve blood-brain barrier penetration compared to the hydroxy and thiazole groups in the patent examples, though this requires experimental validation .

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S with a molecular weight of 348.42 g/mol. Its structure features a cyclopenta[c]isoxazole moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC17H20N2O4SC_{17}H_{20}N_{2}O_{4}S
Molecular Weight348.42 g/mol
CAS Number942003-94-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Studies have shown that compounds similar to this compound exhibit significant antibacterial effects. For instance, derivatives with sulfonamide functionalities have been reported to show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

This compound also demonstrates enzyme inhibitory properties. It has been associated with the inhibition of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer’s disease and urinary tract infections, respectively. The IC50 values for some related compounds were found to be significantly lower than those of standard inhibitors .

3. Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis. Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Protein Binding : The compound can engage in π-π stacking interactions and hydrogen bonding with proteins, leading to modulation of their activity.
  • Enzyme Interaction : By binding to active sites of enzymes like AChE and urease, it inhibits their function, which is crucial for its antibacterial and neuroprotective effects.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antibacterial Screening : A study evaluated various sulfonamide derivatives for antibacterial activity against multiple strains. The most active compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE .
  • Cancer Cell Lines : Research involving similar heterocyclic compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide, and what experimental parameters are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidine core, cyclization to form the bicyclic isoxazole moiety, and coupling reactions. Key steps require controlled conditions (e.g., anhydrous solvents like DMF or methanol, inert atmosphere). Monitoring via thin-layer chromatography (TLC) is essential to track intermediate formation and purity . Yield optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C for cyclization), and catalysts (e.g., triethylamine for deprotonation).

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Structural validation combines:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., methoxy group at δ 3.8 ppm, isoxazole protons at δ 6.2–6.5 ppm) and carbon backbone .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (C18_{18}H21_{21}N3_{3}O5_{5}S, MW 391.4) .
  • X-ray crystallography : For absolute stereochemistry and bond angle/geometry analysis, particularly for the fused cyclopenta-isoxazole system .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Methodological Answer : Initial screening should include:

  • Enzyme inhibition assays : Target-specific protocols (e.g., fluorescence polarization for kinase inhibition) to assess binding affinity.
  • Cellular viability assays : Use of MTT or resazurin in relevant cell lines (e.g., cancer or microbial models) to determine IC50_{50} values.
  • Molecular docking : Preliminary in silico studies to predict interactions with biological targets (e.g., sulfonyl group’s role in binding ATP pockets) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved, particularly when comparing in vitro and in vivo results?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. Strategies include:

  • Pharmacokinetic profiling : Assess plasma stability (e.g., liver microsome assays) and membrane permeability (Caco-2 models).
  • Metabolite identification : LC-MS/MS to detect degradation products.
  • Structural analogs : Synthesize derivatives with modified sulfonyl or methoxy groups to enhance metabolic resistance .

Q. What advanced techniques are required to analyze the compound’s conformational dynamics in solution?

  • Methodological Answer :

  • 2D NMR (NOESY/ROESY) : To study spatial proximity of protons (e.g., pyrrolidine ring puckering).
  • Molecular dynamics (MD) simulations : Solvent-dependent simulations (e.g., in water/DMSO) to predict dominant conformers and flexibility of the bicyclic isoxazole .

Q. How can researchers design experiments to elucidate the role of the 4-methoxyphenylsulfonyl group in target selectivity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., replacing methoxy with halogens or alkyl groups).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to compare affinity across analogs.
  • Cryo-EM or X-ray co-crystallization : Visualize direct interactions between the sulfonyl group and target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.